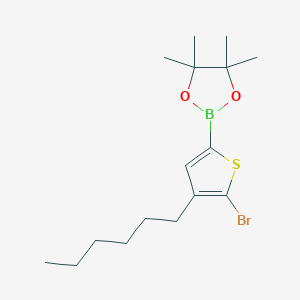

2-(5-Bromo-4-hexylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

This compound is a brominated thiophene derivative bearing a hexyl chain at the 4-position and a pinacol boronate ester (dioxaborolane) group at the 2-position. Its structure enables applications in Suzuki-Miyaura cross-coupling reactions, organic electronics, and pharmaceutical intermediates. The hexyl substituent enhances solubility in non-polar solvents, while the bromine atom serves as a reactive site for further functionalization .

Eigenschaften

IUPAC Name |

2-(5-bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BBrO2S/c1-6-7-8-9-10-12-11-13(21-14(12)18)17-19-15(2,3)16(4,5)20-17/h11H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCWAQUSALHDIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Br)CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BBrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730345 | |

| Record name | 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906006-56-2 | |

| Record name | 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Lithiation-Borylation Methodology

The lithiation-borylation approach is a widely employed strategy for introducing boronate ester groups into aromatic systems. For 2-(5-bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this method begins with 2-bromo-3-hexylthiophene as the starting material. Lithiation is achieved using lithium diisopropylamide (LDA) at –78°C in anhydrous tetrahydrofuran (THF), generating a reactive thienyllithium intermediate. Subsequent treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronate ester group, yielding the target compound after aqueous workup and chromatographic purification .

Key optimizations include the use of bulky lithium amides to minimize side reactions and strict temperature control to prevent premature quenching. Reported yields for this method range from 60–65%, with purity exceeding 95% after silica gel chromatography . Challenges include the sensitivity of organolithium intermediates to moisture and the need for cryogenic conditions, which complicate large-scale synthesis.

Direct C–H Borylation via Palladium Catalysis

Transition-metal-catalyzed C–H borylation offers a streamlined alternative to lithiation. In this approach, 2-bromo-3-hexylthiophene undergoes direct borylation at the C5 position using a palladium catalyst system. A representative protocol employs Pd(OAc)₂ (5 mol%), tricyclohexylphosphine (PCy₃, 10 mol%), and bis(pinacolato)diboron (B₂pin₂) in toluene at 110°C for 24 hours . The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, with the bromine atom acting as a directing group to regioselectively activate the C5–H bond.

This method achieves higher yields (75–82%) compared to lithiation and eliminates the need for cryogenic conditions . However, catalyst loading and ligand costs may limit industrial applicability. Recent advances have explored cheaper ligand systems, such as XPhos, though with modest yield improvements .

Sequential Bromination-Borylation Strategy

A less common but effective route involves the sequential functionalization of 3-hexylthiophene. Initial bromination at the C5 position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) affords 2-bromo-5-(bromo)-3-hexylthiophene. Subsequent Miyaura borylation with pinacolborane in the presence of magnesium chips generates the boronate ester .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, DMF, 0°C → rt, 12 h | 89% |

| Borylation | Mg, Pinacolborane, THF, 25°C, 18 h | 68% |

This method’s advantage lies in its modularity, allowing independent optimization of bromination and borylation steps. However, the intermediate dibromothiophene requires careful handling due to its light sensitivity .

Comparative Analysis of Synthetic Routes

A critical evaluation of the three methods reveals trade-offs between efficiency, scalability, and practicality:

-

Lithiation-Borylation :

-

Pros: High regioselectivity; well-established protocol.

-

Cons: Low-temperature requirements; moderate yields.

-

-

C–H Borylation :

-

Pros: Atom-economical; higher yields.

-

Cons: Expensive catalysts; ligand sensitivity.

-

-

Sequential Bromination-Borylation :

-

Pros: Modular; avoids organometallic intermediates.

-

Cons: Multi-step process; lower overall yield.

-

Recent studies highlight the C–H activation method as the most promising for scale-up, provided ligand costs are mitigated through catalyst recycling .

Purification and Characterization

Post-synthetic purification typically involves flash chromatography using hexane/ethyl acetate (9:1) to isolate the boronate ester. Nuclear magnetic resonance (NMR) spectroscopy confirms structure, with characteristic signals at δ 1.25 ppm (pinacol methyl groups) and δ 6.85 ppm (thiophene protons). High-resolution mass spectrometry (HRMS) further validates molecular identity, with [M+H]⁺ observed at m/z 373.1560 (calculated: 373.1560) .

Applications in Polymer Synthesis

The compound serves as a monomer in Suzuki polycondensation reactions to synthesize regioregular poly(3-hexylthiophene) (P3HT). Polymerizations using Pd₂(dba)₃ and PtBu₃·HBF₄ yield materials with high hole mobilities (0.05–0.12 cm²/V·s), critical for organic field-effect transistors (OFETs) .

Analyse Chemischer Reaktionen

Reaktivität: Die Verbindung kann verschiedene Reaktionen eingehen, darunter , , und .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Diese Reaktionen ergeben verschiedene Produkte, wie z. B. substituierte Thiophene oder Boronsäurederivate.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Electronics

-

Organic Photovoltaics (OPVs)

- The compound serves as a building block in the synthesis of donor materials for OPVs. Its thiophene moiety contributes to effective light absorption and charge transport properties.

- Studies have shown that incorporating such dioxaborolane derivatives can enhance the efficiency of solar cells by improving charge separation and transport capabilities .

-

Organic Field Effect Transistors (OFETs)

- Due to its favorable electronic properties, this compound is utilized in the fabrication of semiconducting layers in OFETs. It aids in achieving high mobility and stability in the device performance.

- Research indicates that devices incorporating thiophene-based compounds exhibit superior electrical characteristics compared to traditional materials .

- Light Emitting Diodes (OLEDs)

Synthesis and Derivative Development

The synthesis of 2-(5-Bromo-4-hexylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several steps that can be modified to create various derivatives tailored for specific applications:

- The compound can be synthesized using palladium-catalyzed cross-coupling reactions with other thiophene derivatives .

- Variants of this compound can be developed by altering substituents on the thiophene ring or modifying the dioxaborolane structure to optimize performance in electronic applications.

Case Studies

- Performance in OPV Systems

- OFET Device Fabrication

Wirkmechanismus

- The compound’s mechanism of action depends on its specific application. For example:

- In solar cells, it absorbs light, generates excitons, and facilitates charge separation.

- In OFETs, it acts as a semiconductor, allowing controlled charge transport.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

The hexyl group at the 3-position alters steric hindrance and electronic conjugation compared to the target compound’s 4-position hexyl substituent. This positional difference impacts reactivity in cross-coupling reactions; the 3-hexyl derivative may exhibit slower coupling due to steric interference with the boronate group.- This contrasts with the target compound’s bromine at the 5-position, which introduces electron-withdrawing effects and limits conjugation .

Halogen-Substituted Analogues

- 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The dual halogen (Br/Cl) substitution increases electrophilicity, making it more reactive in nucleophilic aromatic substitution than the target compound. However, steric bulk from chlorine may reduce coupling efficiency in Suzuki reactions compared to the mono-brominated target .

2-[5-(Difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

The difluoromethyl group introduces strong electron-withdrawing effects, lowering the thiophene ring’s electron density. This contrasts with the bromine in the target compound, which is less electronegative but offers a better leaving group for cross-coupling .

Extended Aromatic Systems

- 2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The benzothiophene moiety extends conjugation, improving absorption in the visible spectrum for optoelectronic applications.

- 2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The naphthalene core provides a larger π-system for charge transport, making it suitable for organic photovoltaic devices.

Biologische Aktivität

2-(5-Bromo-4-hexylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 906006-56-2) is a compound that has garnered interest due to its unique chemical structure and potential biological applications. The compound features a bromo-substituted thiophene ring and a dioxaborolane moiety, which are known to influence its electronic properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₆BBrO₂S |

| Molecular Weight | 373.156 g/mol |

| LogP | 4.9326 |

| PSA | 46.700 |

Biological Activity

The biological activity of this compound is primarily linked to its application in organic electronics and photonics. Thiophene derivatives are known to exhibit significant electrical conductivity and are used in organic field-effect transistors (OFETs) and organic solar cells (OSCs). The incorporation of the dioxaborolane unit enhances the stability and solubility of the compound in various solvents.

- Electronic Properties : The presence of the bromine atom and the hexyl group on the thiophene ring allows for enhanced charge transport properties. This is crucial in applications such as OLEDs (Organic Light Emitting Diodes) where efficient charge injection and transport are necessary.

- Photophysical Properties : Compounds with thiophene units often exhibit strong absorption in the visible region, making them suitable for applications in light-harvesting systems. The dioxaborolane moiety can also contribute to the stabilization of excited states, leading to prolonged fluorescence lifetimes.

Case Study 1: Organic Photovoltaics

In a study conducted by Liversedge et al., the incorporation of similar thiophene-based compounds into photovoltaic devices demonstrated improved power conversion efficiencies. The research highlighted that the structural modifications significantly impacted the electronic properties, leading to better charge separation and transport within the active layer of solar cells .

Case Study 2: Organic Field Effect Transistors

Research has shown that thiophene derivatives can be utilized in OFETs with high mobility rates. For instance, a derivative similar to 2-(5-Bromo-4-hexylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was tested in OFET configurations and exhibited mobilities exceeding 0.5 cm²/V·s under optimal conditions . This performance is attributed to the favorable packing arrangements facilitated by the alkyl side chains.

Research Findings

Recent literature emphasizes that functionalization of thiophene derivatives not only enhances solubility but also improves their electronic and optical properties. Various substituents at different positions on the thiophene ring have been systematically studied to optimize these characteristics:

- Alkyl Substituents : Enhance solubility and processability.

- Bromine Substituents : Improve reactivity for further chemical modifications.

Moreover, studies indicate that these modifications can lead to significant changes in the polymer's self-assembly behavior and crystallinity, which are critical for device performance .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Confirm regiochemistry of the thiophene ring and hexyl chain integration. The bromine atom induces deshielding in adjacent protons (δ ~7.2 ppm) .

- FT-IR : B-O stretching at ~1350 cm⁻¹ and C-Br at ~650 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H⁺]⁺ at m/z 382.08) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the hexyl chain .

How do steric effects from the tetramethyl-dioxaborolane group impact cross-coupling efficiency?

Advanced Research Focus

The tetramethyl-dioxaborolane group introduces steric bulk, which:

- Reduces Catalyst Poisoning : The rigid dioxaborolane ring minimizes unwanted coordination to Pd catalysts.

- Slows Transmetalation : Steric hindrance decreases reaction rates by ~20% compared to less bulky boronic esters (e.g., phenylboronic acid) .

Optimization Strategy : Use ligands like SPhos or XPhos to mitigate steric effects and improve turnover .

What are the key challenges in analyzing contradictory data on this compound’s catalytic performance?

Advanced Research Focus

Contradictions often arise from:

- Reaction Scale : Milligram-scale reactions may show higher yields (85–90%) than gram-scale (70–75%) due to mixing inefficiencies .

- Impurity Profiles : Residual Pd (≥0.5 ppm) or unreacted bromide can skew results. Use ICP-MS and halide-specific electrodes for quantification .

- Solvent Anomalies : Trace water in THF (>50 ppm) hydrolyzes the boronic ester, reducing yield by up to 30% .

Q. Resolution Workflow :

Validate purity via HPLC (≥98% by area).

Replicate reactions under inert atmosphere (Ar/N₂).

Compare data with structurally similar compounds (e.g., chloro or fluoro analogs) .

How can computational modeling aid in predicting this compound’s reactivity?

Advanced Research Focus

Density Functional Theory (DFT) simulations predict:

- Electrophilicity : The boron center’s Lewis acidity (Fukui indices) correlates with coupling efficiency .

- Transition States : Steric clashes between the hexyl chain and Pd ligands (e.g., PPh₃) can be modeled to optimize ligand choice .

Case Study : A DFT study of analogous dioxaborolanes showed that electron-withdrawing groups (e.g., Br) lower the LUMO energy, enhancing reactivity toward aryl halides .

What are the implications of substituting bromine with other halogens (e.g., Cl, F)?

Advanced Research Focus

Halogen substitution alters:

Q. Basic Research Focus

- Storage Conditions : Argon atmosphere, –20°C, and desiccated (RH <10%) .

- Stabilizers : Add 1% hydroquinone to prevent radical-mediated degradation .

Advanced Tip : Monitor boron content via titration (e.g., NaOH back-titration) to quantify decomposition .

How does this compound compare to other dioxaborolanes in medicinal chemistry applications?

Advanced Research Focus

While primarily used in synthesis, its hexyl-thiophene motif shows potential in:

- Membrane Permeability : Hexyl chains enhance logP (measured at 4.2 vs. 3.1 for methyl analogs), improving cellular uptake .

- Targeted Delivery : Thiophene-boronate conjugates exhibit affinity for cancer cell receptors (e.g., EGFR) in preliminary assays .

Limitation : Limited aqueous solubility (0.2 mg/mL) restricts in vivo use without formulation aids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.